molecular formula C11H20N2O2 B1491095 2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2097984-12-6

2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B1491095
CAS No.: 2097984-12-6
M. Wt: 212.29 g/mol
InChI Key: AASVWQXARZHGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide ( 2097984-12-6) is a chemical compound supplied for research and development purposes. With a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol, this acetamide derivative features a distinct molecular architecture incorporating cyclopropylmethyl and tetrahydro-2H-pyran-4-yl groups . This compound is classified as a high-quality building block in medicinal chemistry. Its structural motifs, particularly the tetrahydro-2H-pyran (oxane) and cyclopropyl units, are recognized as privileged scaffolds in pharmaceutical design due to their favorable physicochemical properties and presence in bioactive molecules . Patents and chemical databases indicate that compounds sharing these core structures are investigated for their potential application in developing therapies for various conditions, suggesting this acetamide's value as a key intermediate in synthesizing novel chemical entities for biological screening . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new synthetic pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-7-11(14)13(8-9-1-2-9)10-3-5-15-6-4-10/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASVWQXARZHGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2CCOCC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Molecular Formula Notable Features/Applications Reference
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide R1 = cyclopropylmethyl; R2 = THP-4-yl C₁₁H₁₉N₂O₂* Dual bulky substituents; potential for enhanced stability N/A
2-amino-N-[(tetrahydro-2H-pyran-4-yl)methyl]acetamide hydrochloride R1 = THP-4-ylmethyl; R2 = H (HCl salt) C₈H₁₇ClN₂O₂ Hydrochloride salt improves solubility; simpler substituent profile
N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine R1 = cyclopropylmethyl; R2 = nitro groups C₁₅H₁₇F₃N₃O₄ Herbicide (profluralin); cyclopropyl enhances lipophilicity
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide R1 = dichlorophenyl; R2 = pyrazolyl C₁₉H₁₇Cl₂N₃O₂ Planar amide group; forms R₂²(10) hydrogen-bonded dimers

*Estimated formula based on IUPAC name.

Key Observations:

However, the tetrahydro-2H-pyran (THP) group may improve water solubility via its oxygen atom, balancing hydrophobicity from the cyclopropane ring.

Biological Activity : Cyclopropylmethyl groups are associated with agrochemical applications (e.g., profluralin in ), suggesting possible herbicidal or pesticidal utility for the target compound. In contrast, THP-containing acetamides (e.g., ) are often explored in pharmaceuticals due to their metabolic stability.

Structural Flexibility : The target compound’s amide group is likely planar, similar to the dichlorophenyl derivative in , enabling hydrogen bonding (e.g., N–H···O interactions). However, steric repulsion from bulky substituents may rotate the amide group, altering crystal packing or binding affinities.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Similar to , the target compound’s amide group may form dimers via N–H···O interactions, though steric hindrance from substituents could limit this.
  • Thermal Stability : Melting points of acetamide derivatives vary widely; the dichlorophenyl analog in melts at 473–475 K, suggesting moderate thermal stability.

Preparation Methods

Typical Procedure:

  • Dissolve the carboxylic acid precursor (e.g., 6-chloro-2-cyclopropyl-nicotinic acid or a related acetic acid derivative) in an aprotic solvent such as dimethylformamide (DMF).
  • Add HOBt and EDC·HCl to activate the acid.
  • Introduce the amine (tetrahydro-2H-pyran-4-yl)methanamine to the reaction mixture.
  • Stir the mixture at room temperature (approximately 20 °C) overnight.
  • Quench with water and extract the product with ethyl acetate.
  • Wash organic layers with sodium bicarbonate solution and brine.
  • Dry over sodium sulfate and concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography using ethyl acetate/isohexane mixtures.

Reaction Conditions and Yield Data:

Parameter Details
Solvent Dimethylformamide (DMF)
Coupling Reagents 1-Ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl), HOBt
Base N-ethylmorpholine or 4-methylmorpholine
Temperature Room temperature (~20 °C)
Reaction Time Overnight (typically 12-16 hours)
Workup Extraction with ethyl acetate, washes with 10% sodium bicarbonate and brine
Purification Silica gel chromatography (ethyl acetate/isohexane 60/40)
Yield Approximately 70-80% (e.g., 2.81 g isolated from 2.1 g acid precursor scale)
Product State White solid

This method is exemplified in the synthesis of related nicotinamide derivatives bearing the tetrahydro-2H-pyran-4-ylmethyl substituent, which is structurally analogous to the target compound, indicating the robustness of this approach for preparing this compound.

Alternative Synthetic Routes and Considerations

While the carbodiimide-mediated coupling is the primary method, other synthetic strategies can be considered based on the literature:

Research Findings and Optimization Notes

  • The use of HOBt as an additive significantly improves coupling efficiency and reduces side reactions such as racemization or polymerization.

  • The choice of base (N-ethylmorpholine vs. 4-methylmorpholine) has minimal impact on yield but can influence reaction kinetics and purity.

  • Conducting the reaction at room temperature avoids decomposition of sensitive intermediates and ensures high selectivity.

  • Purification via flash chromatography using ethyl acetate and isohexane mixtures provides good separation from impurities and by-products.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Outcome
Activation EDC·HCl, HOBt, DMF Activate carboxylic acid Formation of active ester
Coupling (Tetrahydro-2H-pyran-4-yl)methanamine, base (N-ethylmorpholine) Amide bond formation Formation of acetamide
Workup Water quench, ethyl acetate extraction, bicarbonate wash Remove reagents and impurities Crude product isolation
Purification Silica gel chromatography (ethyl acetate/isohexane 60/40) Purify product Pure white solid compound
Yield ~70-80% Efficiency High isolated yield

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step routes starting with functionalization of the tetrahydro-2H-pyran-4-yl and cyclopropylmethyl moieties. Key steps include:

  • Amide bond formation : Coupling of the acetamide precursor with cyclopropylmethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) in dichloromethane or DMF at 0–25°C .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during cyclization .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product. Yield optimization requires strict temperature control (±2°C) and inert atmospheres to prevent oxidation .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 1.2–1.5 ppm for cyclopropyl protons, δ 3.5–4.0 ppm for pyran oxygen-bearing carbons) to confirm substitution patterns and stereochemistry .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy .
  • IR spectroscopy : Absorbance bands at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) for functional group validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H314/H318) .
  • Ventilation : Use fume hoods for procedures generating dust or vapors (P271) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup due to potential reactivity (P370+P378) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) arising from stereochemical ambiguities in the cyclopropylmethyl moiety?

  • Variable-temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic effects and simplify splitting patterns caused by conformational exchange .
  • NOESY/ROESY : Detect spatial proximity between cyclopropyl protons and pyran methylene groups to assign relative configurations .
  • X-ray crystallography : Resolve absolute stereochemistry by analyzing crystal packing and intermolecular hydrogen bonds (e.g., R_2$$ ^2(10) dimer motifs) .

Q. What strategies can mitigate low yields during the N-alkylation step of the tetrahydro-2H-pyran-4-yl group?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or acetonitrile to reduce side reactions .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic displacement efficiency .
  • Temperature gradients : Perform reactions under reflux (80–100°C) to accelerate kinetics while monitoring for decomposition via TLC .

Q. How can researchers design biological interaction studies to evaluate this compound’s potential as a kinase inhibitor?

  • In vitro assays : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR or MAPK) to measure IC50_{50} values .
  • Molecular docking : Model the compound’s binding to ATP pockets using software like AutoDock Vina, focusing on hydrogen bonds with pyran oxygen and hydrophobic interactions with cyclopropyl groups .
  • Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to assess binding specificity and resistance mechanisms .

Q. What methodologies address poor aqueous solubility in pharmacological profiling while maintaining bioavailability?

  • Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance dissolution rates and cellular uptake .
  • Salt formation : Synthesize hydrochloride salts via reaction with HCl gas in diethyl ether to improve crystallinity and solubility .

Q. How can structural modifications to the cyclopropylmethyl group enhance metabolic stability without compromising target affinity?

  • Bioisosteric replacement : Substitute cyclopropyl with trifluoromethyl or oxetane groups to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : Replace vulnerable C-H bonds in the cyclopropyl ring with C-D bonds to slow metabolism (deuterium isotope effect) .
  • Prodrug design : Introduce ester or carbamate prodrug moieties that hydrolyze in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 2
2-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.